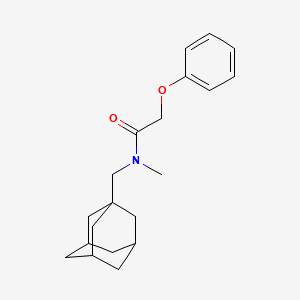![molecular formula C22H18F3NO2 B4174749 2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4174749.png)
2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamide
Übersicht
Beschreibung
2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamide, commonly known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential use in treating cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs, leading to respiratory and digestive problems. CFTRinh-172 has been shown to improve ion transport in CF cells, making it a promising candidate for the development of new therapies for this debilitating disease.
Wirkmechanismus
2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamideTRinh-172 works by inhibiting the cystic fibrosis transmembrane conductance regulator (2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamideTR) protein, which is responsible for regulating ion transport in cells. In 2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamide patients, the 2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamideTR protein is mutated, leading to decreased ion transport and other physiological problems. 2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamideTRinh-172 has been shown to improve ion transport in 2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamide cells by inhibiting the mutated 2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamideTR protein, leading to improved lung function and other physiological effects.
Biochemical and Physiological Effects:
2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamideTRinh-172 has been shown to improve ion transport in 2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamide cells, leading to improved lung function and other physiological effects. In vitro studies have also shown that 2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamideTRinh-172 can reduce inflammation and improve bacterial clearance in 2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamide cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamideTRinh-172 has several advantages for use in lab experiments, including its ability to improve ion transport in 2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamide cells and its potential use in developing new therapies for 2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamide. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamideTRinh-172, including further studies on its mechanism of action and potential side effects, as well as its potential use in combination with other therapies for 2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamide. Other future directions include the development of new 2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamide therapies based on 2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamideTRinh-172 and the exploration of its potential use in other diseases that involve ion transport dysfunction.
Wissenschaftliche Forschungsanwendungen
2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamideTRinh-172 has been extensively studied for its potential use in treating 2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamide. In vitro studies have shown that 2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamideTRinh-172 can improve ion transport in 2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamide cells, leading to improved lung function and other physiological effects. Animal studies have also shown promising results, with 2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamideTRinh-172 improving lung function and reducing inflammation in 2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamide mice.
Eigenschaften
IUPAC Name |
2-(4-phenylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3NO2/c1-15(21(27)26-20-10-6-5-9-19(20)22(23,24)25)28-18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-15H,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKMKKVHGMLKJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(F)(F)F)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-biphenyl]-4-yloxy)-N-(2-(trifluoromethyl)phenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4174669.png)
![5-bromo-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4174678.png)

![4-{2-nitro-5-[4-(3,4,5-trimethoxybenzoyl)-1-piperazinyl]phenyl}morpholine](/img/structure/B4174699.png)
![1-(4-tert-butylphenoxy)-3-[4-(4-methylphenyl)-1-piperazinyl]-2-propanol](/img/structure/B4174702.png)
![2-[(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B4174703.png)
![3-hydroxy-4-[(4-methyl-1-piperazinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4174707.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-isobutyl-2-nitroaniline](/img/structure/B4174713.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4174718.png)


![2-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-N-butylbenzamide](/img/structure/B4174740.png)
![4-chloro-N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4174746.png)
![ethyl 4-chloro-2-{4-[3-({[(4-methylphenyl)amino]carbonothioyl}amino)propyl]-1-piperazinyl}benzoate](/img/structure/B4174755.png)